molecular formula C14H13FOS B6374363 5-(4-Ethylthiophenyl)-2-fluorophenol CAS No. 1261894-03-4

5-(4-Ethylthiophenyl)-2-fluorophenol

Cat. No.: B6374363
CAS No.: 1261894-03-4
M. Wt: 248.32 g/mol
InChI Key: COWVLZSCOJGPKO-UHFFFAOYSA-N
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Description

5-(4-Ethylthiophenyl)-2-fluorophenol is an organic compound that belongs to the class of phenols It features a phenol group substituted with a fluorine atom at the 2-position and a 4-ethylthiophenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethylthiophenyl)-2-fluorophenol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-ethylthiophenylboronic acid and 2-fluorophenol.

    Suzuki Coupling Reaction: The key step in the synthesis is the Suzuki coupling reaction between 4-ethylthiophenylboronic acid and 2-fluorophenol. This reaction is catalyzed by a palladium catalyst and requires a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere.

    Purification: The crude product is purified using column chromatography to obtain the desired this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the Suzuki coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethylthiophenyl)-2-fluorophenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Hydroxy derivatives.

    Substitution: Substituted phenolic compounds with various functional groups replacing the fluorine atom.

Scientific Research Applications

5-(4-Ethylthiophenyl)-2-fluorophenol has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may have potential as a biochemical probe or as a starting material for the synthesis of biologically active molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(4-Ethylthiophenyl)-2-fluorophenol would depend on its specific application. In general, the compound could interact with molecular targets such as enzymes or receptors, modulating their activity. The phenol group can form hydrogen bonds, while the fluorine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Ethylphenol: Lacks the fluorine atom and thiophenyl group, making it less versatile in chemical reactions.

    2-Fluorophenol: Lacks the ethylthiophenyl group, resulting in different chemical and biological properties.

    4-Ethylthiophenol:

Uniqueness

5-(4-Ethylthiophenyl)-2-fluorophenol is unique due to the presence of both the fluorine atom and the ethylthiophenyl group. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

5-(4-ethylsulfanylphenyl)-2-fluorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FOS/c1-2-17-12-6-3-10(4-7-12)11-5-8-13(15)14(16)9-11/h3-9,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWVLZSCOJGPKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C2=CC(=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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